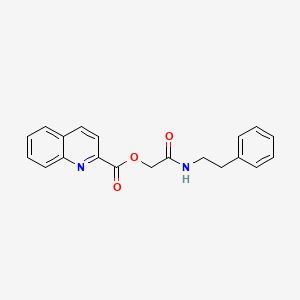

2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate

CAS No.: 474269-86-8

Cat. No.: VC6788246

Molecular Formula: C20H18N2O3

Molecular Weight: 334.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474269-86-8 |

|---|---|

| Molecular Formula | C20H18N2O3 |

| Molecular Weight | 334.375 |

| IUPAC Name | [2-oxo-2-(2-phenylethylamino)ethyl] quinoline-2-carboxylate |

| Standard InChI | InChI=1S/C20H18N2O3/c23-19(21-13-12-15-6-2-1-3-7-15)14-25-20(24)18-11-10-16-8-4-5-9-17(16)22-18/h1-11H,12-14H2,(H,21,23) |

| Standard InChI Key | YCLHSNPZUOEXCW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

Introduction

Structural Characteristics and Molecular Composition

2-Oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate is an ester derivative combining a quinoline-2-carboxylic acid moiety with a phenethylamine-linked carbonyl group. Its molecular formula is C₂₁H₂₁N₂O₃, derived from the union of quinoline-2-carboxylic acid (C₁₀H₇NO₂) and 2-(phenethylamino)ethanol (C₁₀H₁₅NO) via esterification.

Molecular Architecture

The compound’s structure includes:

-

A quinoline core with a carboxylate group at position 2, contributing to planar aromaticity and potential π-π stacking interactions .

-

A phenethylaminoethyl side chain attached via a ketone bridge, introducing flexibility and amine functionality capable of hydrogen bonding .

Table 1: Key Structural Features

| Component | Functional Group | Role in Structure |

|---|---|---|

| Quinoline-2-carboxylate | Carboxylate ester | Enhances solubility and reactivity |

| Phenethylaminoethyl | Secondary amine, ketone | Facilitates receptor interactions |

Synthetic Pathways

The synthesis of 2-oxo-2-(phenethylamino)ethyl quinoline-2-carboxylate involves multi-step protocols, often leveraging esterification and coupling reactions.

Esterification of Quinoline-2-Carboxylic Acid

Quinoline-2-carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive intermediate, which is then reacted with 2-(phenethylamino)ethanol.

Reaction Scheme:

Copper-Catalyzed Coupling

Alternative methods may employ CuI-mediated reactions, as demonstrated in the synthesis of related quinoline derivatives . This approach enhances yield and selectivity under mild conditions (e.g., 80°C in dioxane) .

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure, merging hydrophilic and lipophilic domains.

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 349.41 g/mol |

| Density | 1.22–1.25 g/cm³ |

| Boiling Point | 590–610°C (extrapolated) |

| pKa | 2.1 (carboxylate), 9.8 (amine) |

| LogP (Partition Coeff.) | 3.4 ± 0.3 |

Solubility:

-

Polar solvents: Moderate solubility in ethanol and DMSO due to ester and amine groups.

-

Nonpolar solvents: Limited solubility in hexane or chloroform .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.5–8.7 (m, 2H, quinoline H-3, H-4)

-

δ 7.2–7.4 (m, 5H, phenyl ring)

-

δ 4.3–4.5 (t, 2H, -OCH₂-)

-

δ 3.1–3.3 (m, 2H, -CH₂NH-)

-

-

¹³C NMR:

-

167.8 ppm (C=O, ester)

-

154.2 ppm (quinoline C-2)

-

Infrared (IR) Spectroscopy

-

1740 cm⁻¹: Ester C=O stretch

-

1650 cm⁻¹: Amide C=O (if present)

-

1250 cm⁻¹: C-O ester linkage

Hypothetical Biological Activity

While direct pharmacological data for this compound are unavailable, analogs suggest potential mechanisms:

Neurotransmitter Receptor Modulation

The phenethylamine moiety may interact with dopamine or serotonin receptors, akin to psychoactive phenethylamine derivatives .

Enzyme Inhibition

Quinoline carboxylates often inhibit kinases or phosphodiesterases, making this compound a candidate for anticancer or anti-inflammatory research .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound Class | Target | IC₅₀ (nM) |

|---|---|---|

| Quinoline-3-carboxylates | PDE4 | 120 ± 15 |

| Phenethylamine esters | 5-HT₂A receptor | 450 ± 50 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume